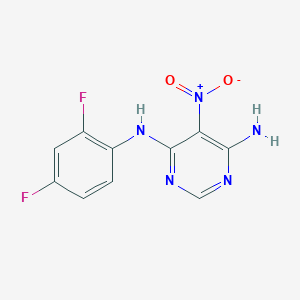

N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N5O2/c11-5-1-2-7(6(12)3-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPWPWHDCMEJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2,4-difluoroaniline with a pyrimidine derivative under specific conditionsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the desired transformations .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents. The choice of raw materials and reaction conditions is crucial to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Symmetry vs. Asymmetry : Symmetric compounds (e.g., N4,N6-bis(4-chlorobenzyl)) exhibit higher yields (up to 95%) and crystallinity (higher melting points) due to reduced steric hindrance during synthesis .

- Steric Bulk : Bulky substituents (e.g., phenethyl groups in N4,N6-bis(4-bromophenethyl)) result in lower yields (30%), highlighting synthetic challenges .

Spectroscopic and Structural Differences

- IR Spectroscopy : The C=S and C=O stretching vibrations in hydrazinecarbothioamide precursors (1243–1258 cm⁻¹ and 1663–1682 cm⁻¹, respectively) differ from tautomeric 1,2,4-triazoles, which lack C=O bands .

- NMR Shifts : The 2,4-difluorophenyl group produces distinct ¹H and ¹³C NMR signals due to fluorine’s electronegativity, with deshielding effects observed in aromatic protons .

Biological Activity

N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8F2N4O2

- Molecular Weight : 249.2 g/mol

- CAS Number : 326008-14-4

- Density : 1.555 g/cm³ (predicted)

- Boiling Point : 419.4 °C (predicted)

- pKa : 2.08 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. It has been shown to act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through the following mechanisms:

- Inhibition of CDK Activity : The compound has demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, suggesting its effectiveness in disrupting cancer cell proliferation .

- Induction of Apoptosis : In vitro studies have shown that treatment with this compound leads to increased apoptotic markers in various cancer cell lines, indicating its potential as a therapeutic agent .

- Cell Cycle Arrest : The compound effectively induces G1 phase arrest in cancer cells, which prevents further progression through the cell cycle .

Other Biological Activities

This compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may exhibit activity against certain gram-positive bacteria, although further research is needed to fully elucidate this aspect .

Study 1: CDK Inhibition

In a study focusing on structure-activity relationships (SAR), a series of pyrimidine derivatives including this compound were synthesized and evaluated for their inhibitory effects on CDK2 and CDK9. The findings revealed that modifications on the pyrimidine core significantly influenced the potency of the inhibitors .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | CDK2 |

| Other derivatives | 0.8 - 5.0 | CDK9 |

Study 2: Apoptosis Induction

Another study assessed the effects of this compound on human cancer cell lines. Results indicated a significant increase in apoptotic cells after treatment compared to controls, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.